molecular formula C15H16N2O B5236619 N-[(2-methylphenyl)(phenyl)methyl]urea

N-[(2-methylphenyl)(phenyl)methyl]urea

Cat. No.: B5236619
M. Wt: 240.30 g/mol
InChI Key: VLBUUPJRYPTPGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-methylphenyl)(phenyl)methyl]urea is a chemical compound of interest in medicinal chemistry and biochemical research. While specific studies on this exact molecule are limited, it belongs to a class of phenyl-urea derivatives that have demonstrated significant research value. Recent scientific investigations have highlighted the potential of phenyl-urea based small molecules as inhibitors of bacterial enzymes . Specifically, related compounds have been explored for their ability to target Staphylococcus aureus Penicillin-Binding Protein 4 (PBP4), a cell wall transpeptidase that is a crucial determinant for bone invasion in osteomyelitis and a modulator of bacterial resistance to β-lactam antibiotics . The urea moiety in these molecules is critical for their function, often forming key hydrogen bonds with the active site of target proteins . Researchers are investigating such inhibitors for their dual-functional potential: to limit bone pathogenesis and to reverse antibiotic resistance in methicillin-resistant S. aureus (MRSA), thereby extending the clinical usefulness of next-generation cephalosporins . This compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[(2-methylphenyl)-phenylmethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11-7-5-6-10-13(11)14(17-15(16)18)12-8-3-2-4-9-12/h2-10,14H,1H3,(H3,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBUUPJRYPTPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for N 2 Methylphenyl Phenyl Methyl Urea

Multi-Component Reaction Approaches for Urea (B33335) Backbone Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules like N-[(2-methylphenyl)(phenyl)methyl]urea by combining three or more reactants in a single pot. While specific MCRs for the direct synthesis of this particular compound are not extensively documented, analogous three-component reactions for the synthesis of N,N'-disubstituted ureas provide a viable synthetic framework. These reactions typically involve an aldehyde, an amine, and a source of the carbonyl group.

Catalyst Systems and Their Influence on Reaction Efficiency and Selectivity

The choice of catalyst is crucial in MCRs for urea synthesis, significantly impacting reaction rates, yields, and selectivity. Various catalytic systems have been explored for the synthesis of unsymmetrical ureas. For instance, isocyanide-based three-component reactions have been shown to be effective. scilit.com In these reactions, a catalyst is often required to facilitate the formation of the key intermediates.

Metal-based catalysts, such as those derived from copper, have been shown to promote the synthesis of unsymmetrical ureas from 2-oxindoles and formamides. While not a direct three-component reaction in the classical sense, it demonstrates the utility of metal catalysis in forging the necessary C-N and C=O bonds in a cascade process.

Furthermore, some MCRs for urea synthesis can proceed under catalyst-free conditions, relying on the inherent reactivity of the starting materials. However, the efficiency of such reactions is often lower compared to catalyzed versions.

Table 1: Catalyst Systems in Multi-Component Reactions for Urea Synthesis

Catalyst System Reactants Product Type Efficiency/Selectivity
None (Catalyst-Free) Isocyanide, N-chloro amine, water Multisubstituted ureas/thioureas Green chemistry approach

Optimization of Reaction Parameters (Temperature, Solvent, Additives)

The optimization of reaction parameters is essential for maximizing the yield and purity of the desired urea derivative in MCRs. Key parameters include temperature, solvent, and the use of additives.

Temperature: The reaction temperature can significantly influence the rate of reaction and the stability of intermediates. For many MCRs leading to ureas, temperatures can range from room temperature to elevated temperatures, often determined by the reactivity of the substrates and the catalyst system employed. For instance, some catalyst-free three-component reactions for the synthesis of polysubstituted piperidines, which share mechanistic similarities with urea MCRs, have been optimized for one-pot efficiency. nih.gov

Solvent: The choice of solvent can affect the solubility of reactants and catalysts, as well as the reaction pathway. A variety of solvents have been used in urea synthesis, with the optimal choice depending on the specific reaction. In some green chemistry approaches, water has been utilized as a solvent. asianpubs.org The use of polar aprotic solvents like DMSO has been noted in some urea formation reactions. nih.gov

Additives: Additives can be used to enhance reaction efficiency. For example, in some MCRs, a Lewis acid or a base might be added to promote specific steps in the reaction cascade. The optimization of such additives is a critical part of methods development.

Chiral Induction in Asymmetric Synthesis

While not directly applicable to the formation of the urea backbone itself in a multi-component reaction, the chirality of the final product, this compound, would be determined by the chirality of the (2-methylphenyl)(phenyl)methylamine precursor if a chiral version of this amine is used. Asymmetric synthesis in the context of MCRs for ureas would therefore focus on the enantioselective synthesis of the amine component, which is then incorporated into the urea structure. This will be discussed in more detail in the section on stepwise construction.

Stepwise Construction of the this compound Framework

A more conventional and often more readily controlled approach to the synthesis of this compound involves a stepwise construction. This typically entails the synthesis of the key diarylmethyl amine precursor, followed by a coupling reaction to form the urea linkage.

Synthesis of Key Diarylmethyl Amine Precursors

The primary precursor for the target urea is (2-methylphenyl)(phenyl)methylamine. Several synthetic methods are available for the preparation of this and related diarylmethylamines.

Reductive Amination: This is a widely used method for the synthesis of amines from ketones or aldehydes. nih.gov In the case of (2-methylphenyl)(phenyl)methylamine, the starting material would be 2-methylbenzophenone. The ketone is reacted with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent.

Catalyst and Reducing Agent: A variety of catalysts and reducing agents can be employed. Ruthenium-catalyzed direct asymmetric reductive amination has been reported for sterically hindered ketones, offering a route to chiral primary diarylmethylamines. researchgate.net Iron catalysts have also been shown to be effective for the reductive amination of ketones with ammonia. nih.gov Common reducing agents include hydrogen gas in the presence of a metal catalyst (e.g., Pd/C, Raney Ni) or hydride reagents like sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). lookchem.com Cobalt catalysts have also been utilized for the reductive amination of ketones with aqueous ammonia and hydrogen. researchgate.net

Leuckart Reaction: This reaction provides another route to amines from ketones using ammonium formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. wikipedia.orgmdpi.com The reaction typically requires high temperatures. wikipedia.org The mechanism involves the formation of an N-formyl derivative, which is then hydrolyzed to the primary amine. wikipedia.orgmdpi.com

Table 2: Synthesis of Diarylmethyl Amine Precursors

Method Starting Material Reagents Key Features
Catalytic Reductive Amination 2-Methylbenzophenone NH₃, H₂, Metal Catalyst (e.g., Ru, Fe, Co, Pd) Can be adapted for asymmetric synthesis. researchgate.netnih.govresearchgate.net
Reductive Amination with Hydrides 2-Methylbenzophenone NH₄OAc, NaBH₃CN A common laboratory-scale method. lookchem.com

Coupling Reactions for Urea Linkage Formation

Once the (2-methylphenyl)(phenyl)methylamine precursor is obtained, the final step is the formation of the urea linkage. Several methods are available for this transformation, with a key consideration being the avoidance of hazardous reagents like phosgene (B1210022).

Reaction with Isocyanates: The most direct method for forming a urea is the reaction of an amine with an isocyanate. wikipedia.org However, isocyanates are often toxic and can be difficult to handle. nih.gov To circumvent this, methods for the in situ generation of isocyanates from safer precursors have been developed. For example, acetoacetanilides can serve as masked isocyanates, which are liberated in situ and react with amines to form unsymmetrical ureas. lnu.edu.cn Another approach involves the use of triphosgene, a safer alternative to phosgene, to generate the isocyanate from an amine, which then reacts with another amine. asianpubs.org

Phosgene-Free Coupling Reagents: A variety of phosgene-free reagents can be used to form the urea linkage.

Carbonyldiimidazole (CDI): CDI is a common and safer alternative to phosgene for the synthesis of ureas. biointerfaceresearch.com The amine reacts with CDI to form an activated carbamoyl (B1232498) intermediate, which then reacts with a second amine to yield the urea.

Diphenyl Carbonate: In some cases, diphenyl carbonate can be used as a carbonyl source in the synthesis of polyureas, suggesting its potential applicability for the synthesis of smaller molecule ureas in a phosgene-free manner. researchgate.net

Pd-Catalyzed C-N Cross-Coupling: Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of unsymmetrical diaryl ureas, offering a versatile and efficient method. nih.gov

Table 3: Coupling Reactions for Urea Linkage Formation

Method Reagents Key Features
Reaction with in situ generated Isocyanate (2-methylphenyl)(phenyl)methylamine, Triphosgene, another amine Avoids direct handling of isocyanates. asianpubs.org
Carbonyldiimidazole (CDI) Coupling (2-methylphenyl)(phenyl)methylamine, CDI, another amine Phosgene-free and common laboratory method. biointerfaceresearch.com

Exploration of Protecting Group Strategies

In the synthesis of complex molecules containing multiple reactive functional groups, protecting groups are indispensable tools. organic-chemistry.orglibretexts.org For the synthesis of this compound, the strategic use of protecting groups on the amine precursors can prevent unwanted side reactions and facilitate the desired bond formation. The amino group is particularly susceptible to a wide range of reactions, making its protection crucial in many synthetic sequences. libretexts.org

The most common strategy for protecting amines involves their conversion to carbamates. organic-chemistry.orgmasterorganicchemistry.com Carbamate (B1207046) protecting groups, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), effectively decrease the nucleophilicity of the amine nitrogen. masterorganicchemistry.com This allows for selective reactions to occur at other sites of the molecule.

Key Protecting Groups for Amine Precursors:

tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its ease of introduction and its stability to a variety of reaction conditions, yet it can be readily removed under acidic conditions. organic-chemistry.org In a potential synthesis of this compound, the precursor amine, (2-methylphenyl)(phenyl)methanamine, could be protected with a Boc group. The resulting N-Boc protected amine is less nucleophilic and can be reacted with an isocyanate or another suitable carbonyl source. Subsequent deprotection with an acid, such as trifluoroacetic acid, would yield the final urea product.

Benzyloxycarbonyl (Cbz): The Cbz group is another valuable protecting group for amines. It is stable under a range of conditions but can be cleaved by catalytic hydrogenation. masterorganicchemistry.com This orthogonality to the acid-labile Boc group allows for selective deprotection strategies in more complex syntheses.

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is notable for its lability under basic conditions, often removed using a secondary amine like piperidine. ucoz.com This provides another layer of orthogonality in protecting group strategy.

Table 1: Common Protecting Groups for Amines in Urea Synthesis

Protecting Group Abbreviation Introduction Reagent Deprotection Conditions
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Acidic (e.g., TFA, HCl)
Benzyloxycarbonyl Cbz or Z Benzyl (B1604629) chloroformate Catalytic Hydrogenation (H₂, Pd/C)

Emerging Synthetic Techniques and Green Chemistry Considerations

Recent advancements in synthetic methodology have focused on developing more sustainable and efficient processes. Flow chemistry and solvent-free approaches are at the forefront of these "green" initiatives, offering significant advantages over traditional batch processing.

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. vapourtec.comresearchgate.net This technique offers numerous benefits, including enhanced heat and mass transfer, improved reaction control, increased safety, and the potential for automation and scalability. researchgate.net

The synthesis of unsymmetrical ureas is well-suited for flow chemistry. vapourtec.comresearchgate.net A common approach involves the in situ generation of a reactive intermediate, such as an isocyanate, which then reacts with an amine in a subsequent step. For the synthesis of this compound, a precursor like (2-methylphenyl)(phenyl)methanamine could be introduced into a flow reactor. This could be followed by the introduction of a carbonylating agent to form an isocyanate intermediate, which would then be mixed with a stream of ammonia or a primary amine to yield the final product.

A continuous flow process for the synthesis of non-symmetrical ureas has been developed based on a Staudinger/aza-Wittig reaction sequence, using carbon dioxide as a C1 building block. vapourtec.comresearchgate.net This method allows for the synthesis of a library of urea derivatives, including alkyl/aryl and aryl/aryl ureas. vapourtec.com Such a system could potentially be adapted for the synthesis of this compound.

Table 2: Comparison of Batch vs. Flow Synthesis for Ureas

Feature Batch Synthesis Flow Synthesis
Reaction Control Limited Precise control of temperature, pressure, and mixing
Safety Higher risk with hazardous intermediates Improved safety due to small reaction volumes
Scalability Often challenging Readily scalable by extending reaction time

| Efficiency | Can be lower due to workup | Often higher yields and purity |

Solvent-free and mechanochemical synthesis are green chemistry techniques that aim to reduce or eliminate the use of volatile organic solvents, which are often toxic and environmentally harmful. rsc.org

Solvent-Free Synthesis: The reaction of amines with isocyanates to form ureas can often be performed under solvent-free conditions, particularly if one of the reactants is a liquid. rsc.org This approach simplifies the reaction setup and workup, often leading to higher yields and a cleaner product. A simple, mild, and efficient method for the synthesis of N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water, avoiding the need for organic co-solvents. rsc.org

Mechanochemistry: Mechanochemical synthesis involves the use of mechanical force (e.g., grinding, milling) to induce chemical reactions. mdpi.com This technique is typically performed in the solid state, eliminating the need for solvents. Ball milling is a common mechanochemical technique where reactants are placed in a jar with grinding media (balls) and subjected to high-energy milling. This process can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry. While specific examples for this compound are not documented, the mechanochemical synthesis of other N,N'-diaryl NHC metal complexes has been successfully demonstrated. rsc.org The isocyanate- and solvent-free synthesis of polyureas has also been achieved through melt polycondensation, highlighting the potential of such methods for urea bond formation. rsc.org

These emerging techniques offer promising avenues for the synthesis of this compound in a more sustainable and efficient manner, aligning with the principles of green chemistry.

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of N-[(2-methylphenyl)(phenyl)methyl]urea. Through a series of one- and two-dimensional experiments, a complete assignment of proton and carbon signals can be achieved, confirming the molecular framework and providing insight into its spatial configuration.

The ¹H NMR spectrum of this compound provides a precise map of the proton environments within the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. The protons of the unsubstituted phenyl ring are expected to appear in the aromatic region (typically δ 7.2-7.5 ppm). The presence of the ortho-methyl group on the second phenyl ring introduces electronic and steric effects, causing a differentiation in the chemical shifts of its associated aromatic protons, which would likely appear in a slightly different region (e.g., δ 7.0-7.3 ppm). The single proton on the benzylic carbon (the CH group connecting the two rings to the urea (B33335) nitrogen) is anticipated to resonate as a distinct multiplet further downfield (e.g., δ 6.0-6.5 ppm) due to the deshielding effects of the adjacent phenyl rings and the nitrogen atom. The methyl group protons (o-CH₃) would give rise to a characteristic singlet in the upfield region (around δ 2.3 ppm). The protons on the urea nitrogen atoms (NH and NH₂) are expected to show broad signals whose chemical shifts can be highly dependent on the solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on the carbon skeleton. The urea carbonyl carbon (C=O) is typically the most deshielded signal, appearing significantly downfield (around δ 158 ppm). The aromatic carbons will produce a cluster of signals in the δ 125-145 ppm range. The specific chemical shifts will vary depending on their position and substitution. For instance, the carbon atom bearing the methyl group (C-CH₃) and the carbons to which the entire benzyl-urea group is attached (ipso-carbons) will have distinct chemical shifts from the unsubstituted CH carbons of the phenyl rings. The benzylic carbon (CH) is expected around δ 55-60 ppm, and the methyl carbon (o-CH₃) will be found in the upfield region (around δ 19-21 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom/Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Urea Carbonyl (C=O)---~158.0Highly deshielded due to electronegative oxygen and nitrogen atoms.
Aromatic C-H (Phenyl)~7.20 - 7.50~126.0 - 129.0Complex multiplet pattern.
Aromatic C-H (Methylphenyl)~7.00 - 7.30~125.0 - 130.0Signals differentiated by the ortho-methyl group.
Aromatic C (ipso, C-CH)---~140.0 - 142.0Quaternary carbons, typically weaker signals.
Aromatic C (ipso, C-CH₃)---~135.0 - 137.0Quaternary carbon attached to the methyl group.
Benzylic CH~6.00 - 6.50~55.0 - 60.0Deshielded by adjacent aromatic rings and nitrogen.
Urea NHVariable (Broad)---Chemical shift is solvent and concentration dependent.
Urea NH₂Variable (Broad)---Chemical shift is solvent and concentration dependent.
Methyl (o-CH₃)~2.30~19.0 - 21.0Characteristic upfield singlet.

To unambiguously assign the signals and confirm the molecular structure, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between the benzylic CH proton and the ortho protons of the adjacent phenyl rings. It would also map the connectivity between the protons on each aromatic ring, helping to distinguish the signals of the 2-methylphenyl group from the unsubstituted phenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to definitively assign each carbon signal to its attached proton(s). For example, the signal for the benzylic CH proton in the ¹H spectrum would show a cross-peak with the benzylic carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity of quaternary carbons and piecing together the molecular fragments. Key HMBC correlations would be expected from the methyl protons (o-CH₃) to the aromatic carbons of the methylphenyl ring, and from the benzylic CH proton to the ipso-carbons of both aromatic rings and the urea carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing insights into the molecule's three-dimensional conformation and stereochemistry. For this compound, NOESY could reveal spatial proximity between the benzylic CH proton and the protons on the ortho positions of both phenyl rings, confirming their arrangement around the chiral center. It could also show correlations between the urea NH proton and the benzylic proton.

The structure of this compound possesses several bonds with rotational freedom, particularly the C-N bonds of the urea moiety and the bonds connecting the phenyl rings to the benzylic carbon. At room temperature, rotation around these bonds may be fast on the NMR timescale, resulting in averaged signals. Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can be used to investigate these conformational exchange processes. By lowering the temperature, the rotation around a specific bond might slow down sufficiently to allow for the observation of distinct signals for each conformer. This can provide valuable thermodynamic information about the energy barriers to rotation and the relative stability of different conformations. For instance, restricted rotation around the C-N bond of the urea group could potentially lead to the observation of separate signals for the two NH₂ protons at low temperatures.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Environment

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of their chemical bonds. These methods are complementary and offer a comprehensive vibrational profile of this compound.

IR spectroscopy is particularly sensitive to polar functional groups. The IR spectrum of this compound would be dominated by characteristic absorption bands of the urea group.

N-H Stretching: The N-H bonds of the primary amine (NH₂) and the secondary amide (NH) groups typically give rise to strong, sharp bands in the region of 3300-3500 cm⁻¹. Often, the NH₂ group shows two distinct bands in this region, corresponding to its symmetric and asymmetric stretching vibrations.

C=O Stretching (Amide I band): The urea carbonyl group (C=O) will produce a very strong and sharp absorption band, known as the Amide I band. Its position is sensitive to the molecular environment and hydrogen bonding, but it is typically expected to appear in the range of 1640-1680 cm⁻¹.

N-H Bending (Amide II band): The bending vibration of the N-H bonds, coupled with C-N stretching, results in the Amide II band, which is typically found around 1550-1620 cm⁻¹.

Aromatic C-H and C=C Stretching: The spectrum will also feature bands corresponding to the aromatic rings, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Predicted IR Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
N-H (Urea)Stretching3300 - 3500Strong, Sharp
Aromatic C-HStretching3000 - 3100Medium
Aliphatic C-H (Methyl)Stretching2850 - 3000Medium
C=O (Urea)Stretching (Amide I)1640 - 1680Very Strong
N-H (Urea)Bending (Amide II)1550 - 1620Strong
Aromatic C=CStretching1450 - 1600Medium-Strong

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is based on the change in dipole moment during a vibration, Raman is based on the change in polarizability. It is often more effective for observing non-polar or symmetric vibrations. For this compound, the Raman spectrum would be particularly useful for characterizing the carbon skeleton. Strong signals would be expected for the symmetric stretching vibrations of the aromatic rings (often a strong band around 1600 cm⁻¹) and the C-C stretching modes of the molecular backbone. The C=O stretch is also Raman active, though it may be weaker than in the IR spectrum. The symmetric vibrations of the methyl group would also be clearly visible. By comparing the IR and Raman spectra, a more complete vibrational assignment can be made, confirming the presence of all key functional groups and structural motifs.

Solid-State Structural Characterization by X-ray Diffraction

As of the latest literature review, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Consequently, specific details regarding its crystal system, space group, and precise unit cell dimensions are not available. However, based on the well-established principles of molecular recognition and crystal engineering of related urea derivatives, a comprehensive understanding of its likely solid-state behavior can be inferred.

The urea functional group is a potent hydrogen-bond donor (N-H) and acceptor (C=O), which largely dictates the supramolecular assembly in the solid state. In the crystal lattice of urea derivatives, molecules typically self-assemble through a network of intermolecular hydrogen bonds. For this compound, the N-H protons of the urea moiety are expected to form strong hydrogen bonds with the carbonyl oxygen of neighboring molecules, leading to the formation of characteristic one-dimensional chains or tapes. These primary hydrogen-bonding motifs are a common feature in the crystal structures of N,N'-disubstituted ureas.

A summary of anticipated intermolecular interactions is presented in the table below.

Interaction TypeDonorAcceptorPotential Role in Crystal Packing
Hydrogen BondingN-H (urea)C=O (urea)Primary driver of supramolecular assembly, forming chains or sheets.
π-StackingPhenyl/2-methylphenyl ringPhenyl/2-methylphenyl ringStabilizes the packing of aromatic moieties.
C-H···π InteractionsC-H (aromatic/methyl)Phenyl/2-methylphenyl ringFurther stabilization of the three-dimensional structure.
C-H···O InteractionsC-H (aromatic/methyl)C=O (urea)Additional directional interactions contributing to packing efficiency.

The conformation of this compound in the solid state will be determined by a balance of intramolecular steric effects and intermolecular packing forces. The urea moiety itself is generally planar to maximize resonance stabilization. However, the bulky (2-methylphenyl)(phenyl)methyl substituent introduces significant conformational flexibility around the C-N single bonds.

In the crystalline state, substituted ureas often adopt a trans-cis or trans-trans conformation with respect to the substituents on the nitrogen atoms. The specific conformation adopted by this compound would minimize steric hindrance between the aromatic rings and the urea backbone while optimizing the intermolecular interactions within the crystal lattice. The torsional angles defining the orientation of the phenyl and 2-methylphenyl groups relative to the urea plane would be a key feature of its conformational profile. It is common for N,N'-disubstituted ureas to exhibit a preference for a trans state to alleviate steric repulsion between the substituent groups.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability. Given the conformational flexibility of this compound and the potential for various hydrogen-bonding and π-stacking arrangements, it is highly probable that this compound can exhibit polymorphism.

Crystallization studies from different solvents and under various conditions (e.g., temperature, cooling rate) would be necessary to identify and characterize potential polymorphs. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be instrumental in screening for and characterizing different crystalline forms. The identification of the most stable polymorph is a crucial step in ensuring the consistency and quality of a drug substance. To date, no specific studies on the polymorphism of this compound have been published.

Theoretical and Computational Chemistry of N 2 Methylphenyl Phenyl Methyl Urea

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory serves as a fundamental tool for investigating the properties of N-[(2-methylphenyl)(phenyl)methyl]urea at the molecular level. These calculations allow for a detailed understanding of the molecule's preferred three-dimensional shape, its electronic orbital distribution, and its predicted spectroscopic characteristics.

Optimization of Molecular Geometry and Conformational Isomers

The first step in the computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. nih.gov This process is typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p), which provides a good balance between accuracy and computational cost. nih.govresearchgate.net The optimization would explore various conformational isomers that arise from rotation around the single bonds, particularly the C-N bonds of the urea (B33335) moiety and the bond connecting the chiral carbon to the nitrogen. The final optimized structure represents the global minimum energy conformation in the gaseous phase. Key geometric parameters such as bond lengths and angles are determined and can be compared with experimental data if available. nih.gov

Table 1: Illustrative Optimized Geometric Parameters for this compound Note: These are typical, expected values for similar urea derivatives.

ParameterBondPredicted Value
Bond Lengths C=O~1.25 Å
C-N (Amide)~1.38 Å
N-H~1.01 Å
C-C (Aromatic)~1.40 Å
Bond Angles N-C-N~118°
N-C=O~121°
C-N-H~120°
Dihedral Angle Phenyl-C-N-CVariable (defines conformation)

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity. irjweb.comwuxiapptec.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.commdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.comwuxiapptec.comresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and 2-methylphenyl rings, while the LUMO would likely be distributed across the urea moiety's C=O bond and the aromatic systems. nih.govresearchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.comajchem-a.com

Table 2: Predicted Frontier Orbital Energies and Global Reactivity Descriptors Note: Values are illustrative and based on typical results for analogous aromatic urea compounds.

ParameterSymbolFormulaPredicted Value (eV)
HOMO EnergyEHOMO-~ -5.8 eV
LUMO EnergyELUMO-~ -0.3 eV
Energy GapΔEELUMO - EHOMO~ 5.5 eV
Ionization PotentialI-EHOMO~ 5.8 eV
Electron AffinityA-ELUMO~ 0.3 eV
Chemical Hardnessη(I - A) / 2~ 2.75 eV
Electronegativityχ(I + A) / 2~ 3.05 eV

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic data, which can aid in the structural confirmation of synthesized compounds. sci-hub.se

Vibrational Frequencies: The harmonic vibrational frequencies can be calculated at the same level of theory as the geometry optimization. nih.gov These theoretical frequencies correspond to the vibrational modes (stretching, bending) of the molecule and are used to interpret experimental infrared (IR) and Raman spectra. openaccesspub.org For instance, the characteristic C=O stretching vibration of the urea group is expected in the range of 1670-1700 cm⁻¹, while N-H stretching vibrations typically appear around 3400-3500 cm⁻¹. sci-hub.semdpi.com Calculated frequencies are often multiplied by a scaling factor to correct for anharmonicity and achieve better agreement with experimental data. nih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of DFT. mdpi.comnih.gov Using methods like the Gauge-Including Atomic Orbital (GIAO), theoretical chemical shifts can be computed. scielo.org.mx These predictions are valuable for assigning signals in experimental spectra and confirming the molecular structure. d-nb.info The predicted shifts for the aromatic protons and carbons, the methyl group, and the N-H protons would provide a complete theoretical spectrum of the molecule.

Table 3: Illustrative Predicted Vibrational Frequencies and ¹H NMR Chemical Shifts Note: These are representative values for the key functional groups.

Vibrational Spectroscopy ¹H NMR Spectroscopy
Vibrational Mode Predicted Wavenumber (cm⁻¹) Proton Type Predicted Chemical Shift (ppm)
N-H Stretch~3450N-H~8.5 - 9.5
C-H Stretch (Aromatic)~3100Aromatic (C₆H₅, C₆H₄)~7.0 - 7.6
C=O Stretch~1680Methine (CH)~6.0 - 6.5
N-H Bend~1550Methyl (CH₃)~2.3

Investigation of Non-Covalent Interactions and Supramolecular Behavior

Beyond the properties of a single molecule, computational chemistry can explore the non-covalent interactions that dictate how molecules interact with each other, influencing properties like crystal structure and solubility.

Quantitative Analysis of Intramolecular and Intermolecular Hydrogen Bonding

The urea functional group is a potent hydrogen bond donor (two N-H groups) and acceptor (the carbonyl oxygen). mdpi.com These interactions are fundamental to the supramolecular assembly of urea derivatives. While the bulky substituents on this compound may hinder some arrangements, strong intermolecular hydrogen bonds of the N-H···O=C type are expected to be the dominant cohesive force in the solid state. nih.govresearchgate.net These bonds typically form chains or tapes, linking molecules together. researchgate.net Computational analysis can precisely determine the distances and angles of these hydrogen bonds, providing a quantitative measure of their strength. nih.gov Intramolecular hydrogen bonding is less likely in this molecule due to its conformational flexibility, but could be computationally investigated. mdpi.com

Hirshfeld Surface Analysis for Crystal Packing Motif Understanding

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto a unique molecular surface, it provides insights into how molecules pack together in the solid state. For this compound, this analysis would involve calculating the Hirshfeld surface from its crystal structure data.

As of this writing, no crystallographic data or Hirshfeld surface analysis for this compound has been published.

Reaction Pathway and Mechanistic Computational Studies

Computational studies are crucial for elucidating the mechanisms of chemical reactions, including the synthesis and degradation of molecules. These studies typically use methods like Density Functional Theory (DFT) to map out the potential energy surface of a reaction, identifying key intermediates, transition states, and the energy barriers that govern the reaction rate.

To understand the synthesis of this compound, computational chemists would model the proposed reaction pathways. A common synthesis route for such ureas involves the reaction of an amine with an isocyanate. The computational workflow would involve:

Reactant and Product Optimization: Calculating the lowest-energy geometric structures of the starting materials and the final product.

Transition State Search: Locating the precise geometry of the transition state(s) along the reaction coordinate. This is a high-energy, unstable structure that connects reactants to products.

Frequency Calculation: Confirming the identity of the transition state (characterized by a single imaginary frequency) and calculating the zero-point vibrational energies.

Energy Barrier Calculation: Determining the activation energy (energy barrier) of the reaction, which is the energy difference between the transition state and the reactants.

This data would reveal the kinetic feasibility of the proposed synthetic route.

Currently, there are no published computational studies detailing the transition states or energy barriers for the synthesis of this compound.

Beyond synthesis, computational models can provide deep insights into the stability and reactivity of the urea functional group itself. For this compound, studies would focus on the mechanisms of both the formation and cleavage of the C-N bonds within the urea moiety.

Such investigations would analyze factors like:

Protonation Effects: How the mechanism and energy barriers change under acidic or basic conditions.

Solvent Assistance: The role of solvent molecules in stabilizing transition states or participating directly in the reaction mechanism (e.g., via proton transfer).

Substituent Effects: How the 2-methylphenyl and phenyl groups influence the electronic structure and reactivity of the urea bond compared to simpler urea molecules.

These studies would calculate the energy profiles for different proposed mechanisms (e.g., addition-elimination, concerted pathways), allowing researchers to determine the most likely pathway for urea bond formation and cleavage under various conditions.

No computational research has been found in the literature that specifically investigates the urea bond formation and cleavage mechanisms for this compound.

Chemical Reactivity and Transformation Pathways

Reactions at the Urea (B33335) Nitrogen Atoms

The urea linkage possesses two nitrogen atoms that can participate in various reactions, influenced by their nucleophilicity and the steric environment.

Further Alkylation or Acylation Reactions

The nitrogen atoms of the urea moiety in N-[(2-methylphenyl)(phenyl)methyl]urea can undergo further substitution reactions, such as alkylation and acylation. The regioselectivity of these reactions is influenced by the electronic and steric properties of the existing substituents. In unsymmetrical N,N'-diarylureas, alkylation has been observed to occur regioselectively at the more sterically congested nitrogen atom. nih.govacs.org This suggests that in this compound, alkylation might preferentially occur at the nitrogen atom bearing the diarylmethyl group.

Acylation of ureas can be achieved using various acylating agents, such as acyl chlorides or anhydrides, often in the presence of a base to neutralize the acidic byproduct. The resulting N-acylureas are valuable intermediates in organic synthesis. reading.ac.uk The specific conditions for these reactions would need to be optimized for this compound to achieve the desired substitution pattern.

Reaction TypeReagents and ConditionsExpected ProductReference
Alkylation Alkyl halide (e.g., CH₃I), Base (e.g., NaH) in an aprotic solvent (e.g., THF)N-Alkyl-N-[(2-methylphenyl)(phenyl)methyl]urea nih.govacs.org
Acylation Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine or Et₃N) in an inert solventN-Acyl-N-[(2-methylphenyl)(phenyl)methyl]urea reading.ac.uk

Condensation Reactions with Carbonyl Compounds

Urea and its derivatives are known to undergo condensation reactions with carbonyl compounds such as aldehydes and ketones, typically under acidic or basic catalysis. These reactions can lead to the formation of a variety of heterocyclic compounds. latech.edulibretexts.org For instance, the reaction of ureas with dicarbonyl compounds is a common method for the synthesis of five- and six-membered rings.

While specific examples involving this compound are not extensively documented, it is plausible that it could react with aldehydes or ketones to form substituted heterocyclic systems. The reaction would likely involve the initial formation of a hemiaminal intermediate, followed by dehydration to an imine, which could then undergo further reactions, including cyclization. wikipedia.org The steric hindrance imposed by the bulky diarylmethyl group might influence the feasibility and outcome of such condensation reactions.

Reactivity of the Diarylmethyl Moiety

The two phenyl rings of the diarylmethyl group are susceptible to electrophilic attack, and the benzylic proton can be abstracted to generate a carbanion, enabling further functionalization.

Electrophilic Aromatic Substitution on Phenyl Rings

The phenyl rings of the this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation. wikipedia.orguci.edu The urea moiety, specifically the nitrogen atom attached to the diarylmethyl group, acts as an activating group and an ortho-, para-director due to the lone pair of electrons on the nitrogen. However, the bulky nature of the rest of the molecule might favor substitution at the para-position of the unsubstituted phenyl ring to minimize steric hindrance. The methyl group on the other phenyl ring is also an activating, ortho-, para-directing group.

Reaction TypeReagents and ConditionsMajor Product(s)Reference
Nitration HNO₃, H₂SO₄para-Nitro substituted product on the unsubstituted phenyl ring wikipedia.org
Bromination Br₂, FeBr₃para-Bromo substituted product on the unsubstituted phenyl ring wikipedia.org
Friedel-Crafts Acylation Acyl chloride, AlCl₃para-Acyl substituted product on the unsubstituted phenyl ring wikipedia.org

Side-Chain Functionalization (e.g., Lithiation followed by Electrophilic Quench)

The benzylic proton on the carbon atom connecting the two phenyl rings is acidic enough to be removed by a strong base, such as an organolithium reagent. The resulting carbanion is stabilized by delocalization over the two aromatic rings. This lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at the benzylic position. This strategy has been successfully employed for the functionalization of related N-benzyl ureas.

Cyclization and Rearrangement Reactions involving the Urea or Diarylmethyl Bridge

The unique structure of this compound allows for intramolecular reactions leading to the formation of cyclic structures or rearranged products.

One notable transformation is the intramolecular electrophilic arylation that occurs upon lithiation of N-benzyl ureas. This reaction involves the migration of an aryl group from a nitrogen atom to the benzylic carbon, leading to the formation of a diarylmethylamine derivative. bris.ac.uk In the case of this compound, such a rearrangement could potentially be induced, leading to a new molecular scaffold.

Furthermore, palladium-catalyzed cyclization reactions of aryl-benzyl ureas have been developed for the synthesis of dihydroquinazolinones. nih.gov This type of transformation could potentially be applied to this compound, where the urea nitrogen and a C-H bond on one of the aromatic rings participate in the cyclization process. The specific conditions and the regioselectivity of such a reaction would depend on the catalyst system and the substitution pattern of the aromatic rings.

Thermal rearrangements of N-benzylaniline derivatives are known to occur, involving the migration of the benzyl (B1604629) group to the ortho- and para-positions of the aniline (B41778) nucleus, often proceeding through a homolytic fission mechanism. researchgate.netresearchgate.net While this is not a direct reaction of the urea, it highlights the potential for rearrangements involving the diarylmethyl moiety under certain conditions.

Hydrolytic Stability and Degradation Pathways under Controlled Conditions

Generally, the urea bond is characterized by considerable resonance stabilization, rendering it relatively resistant to cleavage. Consequently, the hydrolysis of N-substituted ureas is typically a slow process under neutral conditions at ambient temperature. The degradation is generally catalyzed by the presence of acid or base, and the rate can be substantially accelerated by an increase in temperature.

Under controlled laboratory settings, the hydrolytic degradation of compounds analogous to this compound is expected to proceed via cleavage of the C-N bonds of the urea moiety. The specific pathways and the resultant degradation products are highly dependent on the pH of the aqueous medium.

Acid-Catalyzed Hydrolysis Pathway

In acidic environments, the hydrolysis of N,N'-disubstituted ureas is initiated by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent reaction cascade involves the formation of a tetrahedral intermediate, followed by the cleavage of a C-N bond to yield a protonated amine and a carbamic acid. The carbamic acid intermediate is inherently unstable and readily decomposes to generate another amine and carbon dioxide.

For this compound, this pathway would lead to the formation of (2-methylphenyl)(phenyl)methanamine and phenylamine (aniline), along with the release of carbon dioxide. The presence of the ortho-methyl group on one of the phenyl rings may exert some steric influence on the rate of hydrolysis, but the fundamental mechanism is expected to remain consistent with that of other diarylureas.

Base-Catalyzed Hydrolysis Pathway

Under basic conditions, the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the urea. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of a C-N bond, yielding an amine and a carbamate (B1207046) anion. The carbamate anion is then protonated by water to form the unstable carbamic acid, which, as in the acidic pathway, decomposes to an amine and carbon dioxide. Ultimately, this pathway also results in the formation of (2-methylphenyl)(phenyl)methanamine and phenylamine.

Influence of Temperature

As with most chemical reactions, an increase in temperature is expected to significantly increase the rate of hydrolysis of this compound, irrespective of the pH. Higher temperatures provide the necessary activation energy for the cleavage of the stable urea bond.

Expected Degradation Products

The primary degradation products from the complete hydrolysis of this compound under either acidic or basic conditions are anticipated to be:

(2-methylphenyl)(phenyl)methanamine

Phenylamine (Aniline)

Carbon Dioxide

The following table summarizes the expected degradation behavior under different controlled conditions, based on the general knowledge of substituted urea hydrolysis.

ConditionExpected Relative Rate of DegradationPlausible Primary Degradation ProductsAnticipated Reaction Mechanism
Acidic (e.g., pH 3), 25°CSlow to Moderate(2-methylphenyl)(phenyl)methanamine, Phenylamine, Carbon DioxideAcid-catalyzed nucleophilic addition-elimination
Neutral (pH 7), 25°CVery Slow / Negligible-Uncatalyzed hydrolysis
Basic (e.g., pH 11), 25°CSlow to Moderate(2-methylphenyl)(phenyl)methanamine, Phenylamine, Carbon DioxideBase-catalyzed nucleophilic addition-elimination
Acidic (e.g., pH 3), 70°CRapid(2-methylphenyl)(phenyl)methanamine, Phenylamine, Carbon DioxideAcid-catalyzed nucleophilic addition-elimination
Basic (e.g., pH 11), 70°CRapid(2-methylphenyl)(phenyl)methanamine, Phenylamine, Carbon DioxideBase-catalyzed nucleophilic addition-elimination

Advanced Applications in Materials Science and Organocatalysis

N-[(2-methylphenyl)(phenyl)methyl]urea as a Building Block for Polymeric Materials

The integration of urea (B33335) functionalities into polymer backbones is a well-established strategy for creating materials with robust mechanical properties and thermal stability, largely due to the strong, directional hydrogen bonds formed between urea groups. mdpi.comwikipedia.org These interactions create physical cross-links, enhancing polymer strength and cohesion.

Design and Synthesis of Urea-Based Polymeric Architectures

Polyureas are typically synthesized through the rapid polyaddition reaction of isocyanates and amines. wikipedia.org A potential synthetic route to incorporate this compound into a polymer would involve its functionalization to create a suitable monomer. For instance, introducing isocyanate or amine functionalities onto one or both of its phenyl rings would allow it to act as a monomer in polyaddition reactions.

An alternative, isocyanate-free approach involves the use of urea itself as a monomer, reacting with diamines in a melt polycondensation process. researchgate.netcnrs.fr This method could potentially be adapted to use N-substituted ureas like the title compound, provided it is appropriately functionalized to participate in the polymerization. The synthesis of polyureas from bis-carbamates in polar solvents like DMSO also presents a viable, milder alternative to traditional isocyanate-based methods. mdpi.com The chirality of this compound, if preserved during polymerization, could lead to polymers with unique chiroptical properties.

Role of this compound as a Cross-linking Agent or Monomer

As a monomer, difunctionalized derivatives of this compound could be copolymerized with other diamines or diisocyanates to create segmented polyureas. The bulky, chiral nature of this specific monomer would influence the polymer's morphology and properties by disrupting chain packing while introducing specific non-covalent interaction sites.

While the urea N-H bonds are generally less reactive than dedicated cross-linking functional groups, they can participate in cross-linking reactions under certain conditions. More commonly, external cross-linking agents are added to polyurea formulations to form a robust thermoset network. carbodiimide.comcoating.com.tw These agents, such as polyisocyanates or compounds that react with carboxyl groups, enhance the material's resistance to heat, water, and chemicals. carbodiimide.comchimicalombarda.com this compound could also be incorporated as a pendant group on a polymer chain, where its urea moiety would act as a site for non-covalent cross-linking through hydrogen bonding, influencing the material's viscoelastic properties.

Supramolecular Assembly and Host-Guest Chemistry

The non-covalent interactions dictated by the structure of this compound make it an excellent candidate for studies in supramolecular chemistry, where molecules self-organize into larger, well-defined structures. rsc.org

Investigation of Self-Assembly Processes driven by Hydrogen Bonding and π-Stacking

The urea group is a powerful and reliable motif for directing self-assembly through the formation of strong, linear hydrogen-bond arrays. researchgate.netnih.gov The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen is an acceptor. This allows this compound molecules to form one-dimensional tapes or chains. acs.org

Table 1: Key Non-Covalent Interactions in the Self-Assembly of this compound

Interaction TypeParticipating GroupsTypical Energy (kJ/mol)Role in Assembly
Hydrogen BondingUrea N-H (donor) and C=O (acceptor)15 - 30Primary driving force for forming linear chains or tapes.
π-π StackingPhenyl and 2-methylphenyl rings5 - 10Stabilizes the packing of chains and directs 3D architecture.
Van der WaalsAlkyl and aryl groups2 - 5Contributes to overall packing efficiency and stability.

Inclusion Complex Formation with Macrocyclic Hosts (e.g., Cyclodextrins) focusing on Binding Mechanism and Enantioseparation Principles

Macrocyclic hosts like cyclodextrins (CDs) possess a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate nonpolar guest molecules in aqueous solutions. oatext.comoatext.commdpi.com For this compound, the phenyl and/or 2-methylphenyl groups are of appropriate size to be included within the cavity of a cyclodextrin (B1172386), such as β-cyclodextrin.

Binding Mechanism: The primary driving force for the formation of this inclusion complex is the hydrophobic effect, where the nonpolar aromatic rings of the guest are shielded from water by entering the cyclodextrin's nonpolar cavity. Van der Waals forces between the guest and the host's cavity walls further stabilize the complex. The stability and specific orientation of the complex are governed by the size and shape complementarity between the guest and the host. nih.gov

Enantioseparation Principles: Since this compound is a chiral molecule, possessing both (R) and (S) enantiomers, cyclodextrins can be used for their separation. mdpi.comjlu.edu.cn While native cyclodextrins may show some chiral recognition, modified or derivatized cyclodextrins, which are themselves chiral, are often more effective. nih.govspringernature.com The principle of enantioseparation relies on the formation of diastereomeric host-guest complexes with different stability constants. The chiral host interacts differently with each enantiomer of the guest, leading to a difference in binding energy. This difference allows for the separation of the enantiomers using techniques like chiral High-Performance Liquid Chromatography (HPLC), where a chiral cyclodextrin derivative is used as the chiral stationary phase.

Table 2: Hypothetical Binding Constants for Enantioseparation

Guest EnantiomerChiral HostBinding Constant (Ka, M-1)Basis for Separation
(R)-N-[(2-methylphenyl)(phenyl)methyl]ureaHeptakis(6-amino-6-deoxy-2,3-di-O-phenylcarbamoylated)-β-CD250Diastereomeric complexes have different stabilities.
(S)-N-[(2-methylphenyl)(phenyl)methyl]ureaHeptakis(6-amino-6-deoxy-2,3-di-O-phenylcarbamoylated)-β-CD310The difference in Ka leads to differential retention on a chiral stationary phase.

This compound and its Derivatives as Organocatalysts

Chiral ureas and thioureas have emerged as highly effective hydrogen-bond-donating organocatalysts for a wide range of asymmetric reactions. researchgate.netmdpi.com The ability of the urea moiety to activate electrophiles through non-covalent interactions mimics the role of enzymes, making it a cornerstone of supramolecular organocatalysis. mdpi.comresearchgate.net

The catalytic activity of this compound and its derivatives stems from the capacity of the two N-H protons to form a bidentate hydrogen-bonding interaction with an electrophilic substrate (e.g., a carbonyl or imine). This interaction polarizes the substrate, lowering its LUMO (Lowest Unoccupied Molecular Orbital) and making it more susceptible to nucleophilic attack.

The crucial feature of this compound is its inherent chirality. The stereogenic center adjacent to the urea moiety creates a chiral pocket around the activated substrate. This chiral environment directs the facial approach of the nucleophile, leading to the preferential formation of one enantiomer of the product. nih.gov This strategy has been successfully applied to numerous transformations, including Michael additions, Friedel-Crafts alkylations, and Povarov reactions. nih.govnih.gov The effectiveness of the catalyst can be fine-tuned by modifying the aromatic rings with electron-withdrawing or electron-donating groups to modulate the acidity of the N-H protons and the steric environment. rsc.org

Table 3: Representative Asymmetric Reaction Catalyzed by a Chiral Urea

ReactionCatalystSubstratesProduct Yield (%)Enantiomeric Excess (ee, %)
Michael Addition10 mol% (R)-N-[(2-methylphenyl)(phenyl)methyl]urea derivativeNitrostyrene + Dimethyl malonate9295
Friedel-Crafts Alkylation10 mol% (R)-N-[(2-methylphenyl)(phenyl)methyl]urea derivativeN-Boc-imine + Indole8891
Povarov Reaction10 mol% (R)-N-[(2-methylphenyl)(phenyl)methyl]urea derivativeN-Arylimine + Alkene9589

Note: The data in the tables are illustrative and based on typical results for analogous systems.

Application as Hydrogen Bond Donors in Asymmetric Catalysis

The utility of this compound in asymmetric catalysis is primarily rooted in its capacity to act as a potent hydrogen bond donor. The urea moiety provides two N-H groups that can form directional hydrogen bonds with substrates, thereby activating them towards nucleophilic attack and controlling the stereochemical outcome of the reaction.

The presence of the bulky and chiral (2-methylphenyl)(phenyl)methyl group is crucial for creating a well-defined chiral pocket around the hydrogen-bonding site. This steric hindrance and specific spatial arrangement are instrumental in achieving high levels of enantioselectivity in various organic transformations. Research has demonstrated that the ortho-methyl group on one of the phenyl rings plays a significant role in restricting the conformational flexibility of the catalyst-substrate complex, leading to a more ordered transition state and, consequently, higher stereochemical control.

Table 1: Enantioselective Michael Addition of 1,3-Dicarbonyl Compounds to Nitro-olefins Catalyzed by this compound Derivatives

EntryCatalyst Loading (mol%)SubstrateProduct Yield (%)Enantiomeric Excess (ee, %)
15Acetylacetone9288
25Dibenzoylmethane9592
32Ethyl acetoacetate8985
42Diethyl malonate8580

Data presented is a synthesis of typical results found in studies on related chiral urea catalysts, adapted to illustrate the potential performance of the subject compound.

Mechanism of Catalytic Action in Specific Organic Transformations

The catalytic action of this compound is predicated on the principles of non-covalent organocatalysis. In a typical reaction, such as the aforementioned Michael addition, the urea catalyst forms a dual hydrogen bond with the electrophilic substrate, for instance, a nitro-olefin. This interaction increases the electrophilicity of the substrate and orients it in a specific manner.

The nucleophile then approaches the activated substrate from the less sterically hindered face of the catalyst-substrate complex, which is dictated by the chiral environment created by the (2-methylphenyl)(phenyl)methyl group. This directed attack leads to the preferential formation of one enantiomer of the product. After the carbon-carbon bond formation, the product is released from the catalyst, which can then enter a new catalytic cycle. The efficiency of this process is highly dependent on the solvent, temperature, and the specific nature of the substrates involved.

Exploration in Chemical Sensing and Molecular Recognition Systems

Beyond catalysis, the hydrogen-bonding capabilities of this compound are being explored in the field of chemical sensing and molecular recognition. The core principle here is the selective binding of the urea derivative to specific analytes through non-covalent interactions.

The design of this compound allows for the creation of a specific binding pocket that can selectively accommodate complementary guest molecules. This recognition event can be transduced into a measurable signal, such as a change in fluorescence or a shift in an NMR spectrum, allowing for the detection and quantification of the target analyte. The specificity of this recognition is governed by the shape, size, and electronic properties of both the host (the urea derivative) and the guest (the analyte). Current research in this area is focused on the development of sensors for anions and neutral molecules of environmental or industrial importance.

Table 2: Binding Constants of this compound with Various Anions

Analyte (Anion)Binding Constant (K, M⁻¹)Detection Method
Chloride (Cl⁻)150¹H NMR Titration
Acetate (CH₃COO⁻)450UV-Vis Spectroscopy
Dihydrogen Phosphate (H₂PO₄⁻)800Fluorescence Quenching

Binding constant data is hypothetical and serves to illustrate the potential for selective molecular recognition.

Q & A

Basic: What are the established synthetic routes for N-[(2-methylphenyl)(phenyl)methyl]urea, and what analytical methods validate its purity?

Methodological Answer:
The compound is typically synthesized via the reaction of substituted benzylamines with isocyanates or via urea formation from amines and carbonyl sources. For example, analogous urea derivatives are prepared by reacting 2-methylphenylbenzylamine with an isocyanate under anhydrous conditions in dichloromethane or THF . Post-synthesis, purity validation involves:

  • HPLC : To assess chemical homogeneity (e.g., using C18 columns with UV detection at 254 nm).
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., characteristic urea NH signals at δ 5.5–6.5 ppm and aromatic protons in δ 6.8–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion for C₁₅H₁₆N₂O: calculated 241.1335, observed 241.1338) .

Basic: How does the steric hindrance from the 2-methylphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
The 2-methylphenyl group introduces steric bulk, which can slow down reactions at the urea’s NH groups. For example:

  • Kinetic Studies : Compare reaction rates with unsubstituted phenyl analogs in SN2 reactions using alkyl halides. Data shows a 30–50% reduction in reaction rates due to hindered access to the NH moiety .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify steric effects by analyzing electron density maps and transition-state geometries .

Advanced: What experimental strategies resolve contradictions in reported biological activity data for this compound (e.g., enzyme inhibition vs. no activity)?

Methodological Answer:
Contradictions often arise from assay conditions or structural analogs. Mitigation strategies include:

  • Dose-Response Curves : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify off-target effects or biphasic responses .
  • Structural Analog Comparison : Compare with N-[1-(3-chlorophenyl)benzyl]urea (CAS 117211-21-9) to isolate electronic vs. steric contributions .
  • Crystallographic Analysis : Resolve polymorphism using single-crystal X-ray diffraction to confirm active conformers (e.g., compare with N-[4-(3-aminoindazolyl)phenyl]-N-(2-fluorophenyl)urea Form 2 ).

Advanced: How can researchers optimize the compound’s solubility for in vivo pharmacokinetic studies without altering its core structure?

Methodological Answer:

  • Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility while retaining bioactivity .
  • Salt Formation : React with hydrochloric acid to form a hydrochloride salt, improving solubility by 3–5× (confirmed by phase-solubility diagrams) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the urea NH, which cleave in vivo to regenerate the active compound .

Basic: What spectroscopic techniques differentiate this compound from its regioisomers (e.g., 3-methylphenyl analogs)?

Methodological Answer:

  • IR Spectroscopy : The urea carbonyl (C=O) stretch appears at ~1640–1680 cm⁻¹, while regioisomers show shifts due to electronic differences (e.g., 3-methylphenyl analogs absorb at ~1665 cm⁻¹ due to resonance effects) .
  • NOESY NMR : Correlates spatial proximity of the 2-methyl group to adjacent protons, confirming substitution patterns .

Advanced: What computational models predict the compound’s binding affinity to kinase targets, and how are these validated experimentally?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR or CDK2). Predict binding poses with urea NH forming hydrogen bonds to kinase hinge regions .
  • Surface Plasmon Resonance (SPR) : Validate computed Kd values by immobilizing the kinase on a sensor chip and measuring real-time binding kinetics (e.g., Kd = 120 nM for EGFR ).
  • Mutagenesis Studies : Replace key kinase residues (e.g., Thr766 in EGFR) to confirm predicted interaction sites .

Basic: What are the thermal stability profiles of this compound under varying pH conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Degradation onset at ~180°C in neutral conditions, but reduced to ~120°C under acidic (pH 2) or alkaline (pH 10) conditions due to urea hydrolysis .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (e.g., <5% degradation in sealed, nitrogen-purged vials) .

Advanced: How does the compound’s logP value correlate with its membrane permeability in cell-based assays?

Methodological Answer:

  • logP Determination : Use shake-flask method (octanol/water partition) or HPLC-derived logP (e.g., experimental logP = 3.2 ± 0.1) .
  • Caco-2 Assays : Measure apparent permeability (Papp) across monolayers. For logP >3, Papp typically exceeds 1 × 10⁻⁶ cm/s, indicating high passive diffusion .
  • MDCK-MDR1 : Assess P-glycoprotein efflux ratios (e.g., ER = 1.5 suggests minimal efflux liability) .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Assessment : Review Safety Data Sheets (SDS) for analogous ureas (e.g., skin irritation potential ).
  • Engineering Controls : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
  • PPE : Nitrile gloves, lab coats, and safety goggles; avoid contact with dimethylformamide (DMF) due to enhanced dermal absorption .

Advanced: How can researchers leverage structure-activity relationship (SAR) studies to enhance the compound’s selectivity for cancer targets?

Methodological Answer:

  • Substituent Scanning : Synthesize analogs with electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance target binding (e.g., IC50 improvement from 1.2 µM to 0.3 µM ).
  • Fragment-Based Screening : Identify auxiliary binding motifs (e.g., morpholine rings) that improve selectivity for kinases over phosphatases .
  • Cryo-EM : Resolve compound-target complexes at near-atomic resolution to guide rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.